(1-(2-Azidoethyl)-4,4-difluoropyrrolidin-2-yl)methanol
Overview
Description
(1-(2-Azidoethyl)-4,4-difluoropyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C7H12F2N4O and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an azide group and a pyrrolidinyl group. Azide groups are often used in click chemistry due to their high reactivity, and they can interact with various biological targets. Pyrrolidinyl groups are found in many biologically active compounds and can interact with various enzymes and receptors .
Mode of Action
The pyrrolidinyl group could also participate in hydrogen bonding and other interactions with its targets .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to participate in a variety of biochemical processes .
Pharmacokinetics
The presence of the polar azide group and the nonpolar pyrrolidinyl group could potentially affect its solubility and permeability, which in turn would influence its absorption and distribution .
Result of Action
Based on its structure, it could potentially interact with various cellular targets and induce a range of biological effects .
Action Environment
The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability of the compound could also be affected by these factors .
Properties
IUPAC Name |
[1-(2-azidoethyl)-4,4-difluoropyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N4O/c8-7(9)3-6(4-14)13(5-7)2-1-11-12-10/h6,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDELZCSGUJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CCN=[N+]=[N-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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